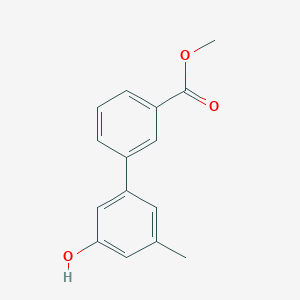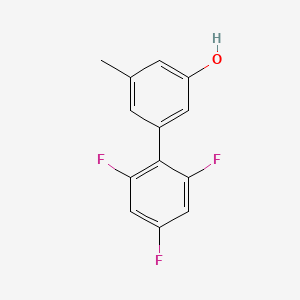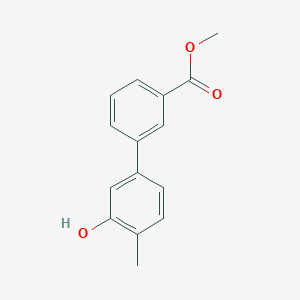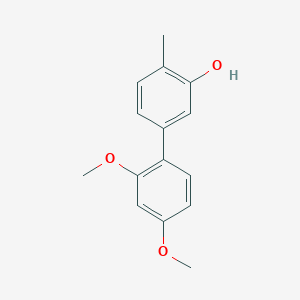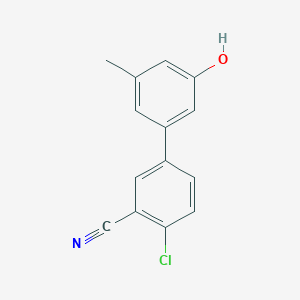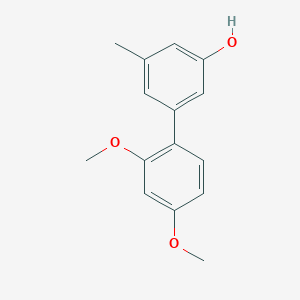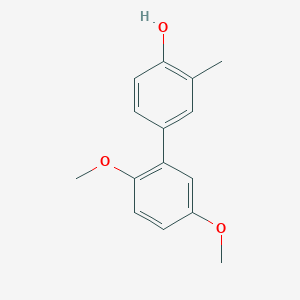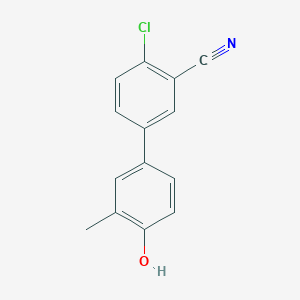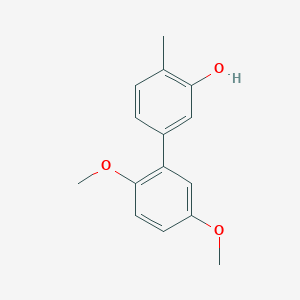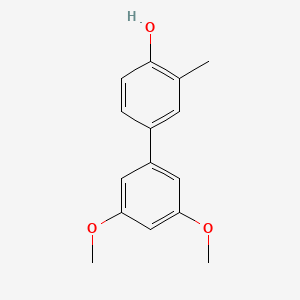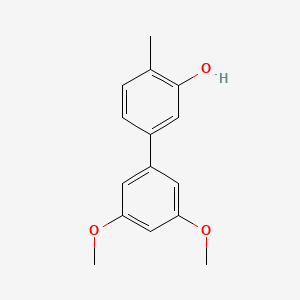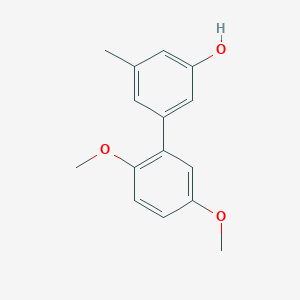
5-(2,5-Dimethoxyphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dimethoxyphenyl)-3-methylphenol, 95% (5-DPMP) is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). 5-DPMP is used in various studies to study its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
5-(2,5-Dimethoxyphenyl)-3-methylphenol, 95% has been used in numerous scientific studies to study its biochemical and physiological effects, as well as its mechanism of action. It has been used to study the effects of oxidative stress, to investigate the role of reactive oxygen species in the pathogenesis of disease, and to study the effects of environmental pollutants on human health. 5-(2,5-Dimethoxyphenyl)-3-methylphenol, 95% has also been used to study the effects of drugs on the cardiovascular system and to investigate the role of inflammation in the development of cancer.
Mecanismo De Acción
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-3-methylphenol, 95% is not yet fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It is also believed to inhibit the production of pro-inflammatory cytokines and to reduce inflammation.
Biochemical and Physiological Effects
5-(2,5-Dimethoxyphenyl)-3-methylphenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and to protect cells from oxidative damage. It has also been shown to reduce inflammation and to inhibit the production of pro-inflammatory cytokines. In addition, 5-(2,5-Dimethoxyphenyl)-3-methylphenol, 95% has been shown to reduce the risk of cardiovascular disease, to reduce the risk of cancer, and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(2,5-Dimethoxyphenyl)-3-methylphenol, 95% for lab experiments include its low cost, its availability, and its ease of synthesis. The main limitation of 5-(2,5-Dimethoxyphenyl)-3-methylphenol, 95% is that its mechanism of action is not fully understood.
Direcciones Futuras
The future directions for research on 5-(2,5-Dimethoxyphenyl)-3-methylphenol, 95% include further investigation of its biochemical and physiological effects, further investigation of its mechanism of action, and further investigation of its potential applications in the treatment of diseases. Additionally, further research could be conducted to explore the potential of 5-(2,5-Dimethoxyphenyl)-3-methylphenol, 95% as an antioxidant, an anti-inflammatory agent, and as a drug target. Finally, further research could be conducted to explore the potential of 5-(2,5-Dimethoxyphenyl)-3-methylphenol, 95% as a therapeutic agent in the treatment of cancer, cardiovascular disease, and other diseases.
Métodos De Síntesis
5-(2,5-Dimethoxyphenyl)-3-methylphenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 2,5-dimethoxyphenol with ethyl chloroformate to form 5-(2,5-dimethoxyphenyl)-3-methylphenyl chloroformate. The second step involves the reaction of this compound with sodium hydroxide to form 5-(2,5-dimethoxyphenyl)-3-methylphenol, 95%.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-6-11(8-12(16)7-10)14-9-13(17-2)4-5-15(14)18-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYSYXIRLNJXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683910 |
Source


|
| Record name | 2',5'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-67-4 |
Source


|
| Record name | 2',5'-Dimethoxy-5-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6371797.png)
